molecular formula C14H17NO3 B4942213 oxo{[(1-phenylcyclopentyl)methyl]amino}acetic acid

oxo{[(1-phenylcyclopentyl)methyl]amino}acetic acid

Cat. No. B4942213
M. Wt: 247.29 g/mol
InChI Key: ZNHDPWQHMUXSEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxo{[(1-phenylcyclopentyl)methyl]amino}acetic acid (PCP-OA) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research.

Mechanism of Action

The exact mechanism of action of oxo{[(1-phenylcyclopentyl)methyl]amino}acetic acid is not fully understood. However, it is believed to work by modulating the activity of certain receptors in the brain and immune system. It has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor and may also affect the activity of the cannabinoid receptor.
Biochemical and Physiological Effects
oxo{[(1-phenylcyclopentyl)methyl]amino}acetic acid has been shown to have various biochemical and physiological effects. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons. oxo{[(1-phenylcyclopentyl)methyl]amino}acetic acid has also been shown to decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using oxo{[(1-phenylcyclopentyl)methyl]amino}acetic acid in lab experiments is its high potency, which allows for the use of lower concentrations. It is also relatively stable and can be stored for long periods without degradation. However, one limitation is that it is not widely available and may be expensive to synthesize.

Future Directions

There are several potential future directions for research on oxo{[(1-phenylcyclopentyl)methyl]amino}acetic acid. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and potential benefits. Another area of interest is its potential as an anti-inflammatory agent and its role in the immune system. Additionally, more research is needed to determine its safety and efficacy in humans.
Conclusion
In conclusion, oxo{[(1-phenylcyclopentyl)methyl]amino}acetic acid is a synthetic compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand its potential benefits and limitations.

Synthesis Methods

Oxo{[(1-phenylcyclopentyl)methyl]amino}acetic acid can be synthesized through a multi-step process involving the reaction of phenylcyclopentyl ketone with methylamine, followed by oxidation and reduction reactions. The final product is a white crystalline powder that is soluble in water.

Scientific Research Applications

Oxo{[(1-phenylcyclopentyl)methyl]amino}acetic acid has been used in various scientific research studies, including studies on the central nervous system, immune system, and metabolic disorders. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. oxo{[(1-phenylcyclopentyl)methyl]amino}acetic acid has also been studied for its potential use in cancer treatment and as an anti-inflammatory agent.

properties

IUPAC Name

2-oxo-2-[(1-phenylcyclopentyl)methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-12(13(17)18)15-10-14(8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHDPWQHMUXSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxo{[(1-phenylcyclopentyl)methyl]amino}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.